molecular formula C10H13N B009905 4-Methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 110851-65-5

4-Methyl-1,2,3,4-tetrahydroisoquinoline

Número de catálogo: B009905
Número CAS: 110851-65-5
Peso molecular: 147.22 g/mol
Clave InChI: TWIPIAJYKZMIPL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method involves the reduction of isoquinoline using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of isoquinoline. The process includes dissolving anhydrous palladium chloride and hexachloroplatinic acid in deionized water, adding a surfactant solution, and stirring for several hours. Activated carbon is then added, followed by reduction with sodium borohydride. The reaction mixture is filtered, and the product is obtained by distillation .

Análisis De Reacciones Químicas

Types of Reactions: 4-Methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Neuroprotective Properties

4-MeTHIQ and its derivatives have been studied for their neuroprotective effects. Research indicates that compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) exhibit significant neuroprotective properties against oxidative stress, which is linked to neurodegenerative diseases such as Parkinson's disease. In experimental models, 1MeTIQ has shown potential in preventing bradykinesia induced by neurotoxins like MPTP, suggesting its role as a candidate for anti-parkinsonism agents .

1.2 Antidepressant Activity

The antidepressant-like effects of 4-MeTHIQ derivatives have been investigated extensively. Studies reveal that these compounds can inhibit monoamine oxidase (MAO), leading to increased levels of neurotransmitters such as serotonin and dopamine in the brain. This mechanism is similar to that of traditional antidepressants but may offer broader therapeutic benefits due to its unique action profile .

1.3 Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-MeTHIQ derivatives. For instance, certain synthesized tetrahydroquinoline analogues demonstrated significant antiproliferative activity against various cancer cell lines, including prostate and lung carcinoma cells. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the tetrahydroisoquinoline scaffold can enhance anticancer efficacy .

Case Study 1: Neuroprotection in Parkinson's Disease

A study involving MPTP-treated mice demonstrated that pretreatment with 1MeTIQ significantly reduced the incidence of parkinsonian symptoms. The compound's ability to inhibit MAO activity was crucial in mitigating oxidative stress and preserving dopaminergic neurons .

Case Study 2: Antidepressant Efficacy

In a forced swimming test (FST), 1MeTIQ exhibited a notable reduction in immobility time compared to control groups. This suggests its potential as an effective antidepressant agent by enhancing monoamine levels and activating the noradrenergic system .

Case Study 3: Anticancer Activity

A series of synthesized tetrahydroquinoline derivatives were tested against DU145 prostate carcinoma cells, revealing that specific substitutions at the 4-position significantly influenced their anticancer activity. Compound variants demonstrated IC50 values indicating substantial inhibitory effects on cancer cell proliferation .

Summary Table of Biological Activities

Activity TypeCompoundEffectivenessReference
Neuroprotection1MeTIQPrevents bradykinesia
Antidepressant1MeTIQReduces immobility in FST
AnticancerVarious DerivativesSignificant antiproliferative effects

Actividad Biológica

4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-MeTHIQ) is a significant compound within the class of tetrahydroisoquinolines (THIQs), which are known for their diverse biological activities. This article explores the biological activity of 4-MeTHIQ, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines are a class of organic compounds that have garnered attention due to their varied biological activities, including neuroprotective, anticancer, and antimicrobial effects. The structural modifications in these compounds often lead to enhanced pharmacological properties. 4-MeTHIQ is a derivative that has been studied for its potential in treating neurodegenerative diseases and other conditions.

Neuroprotective Effects

Research indicates that 4-MeTHIQ exhibits neuroprotective properties, particularly in models of Parkinson's disease. It has been shown to inhibit the neurotoxic effects associated with dopaminergic neuron degeneration. Specifically, studies demonstrate that 4-MeTHIQ can reverse biochemical changes induced by neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is commonly used to model Parkinson's disease in animals .

Antinociceptive Properties

The compound has also been evaluated for its antinociceptive (pain-relieving) effects. In experiments involving diabetic neuropathic pain models, 4-MeTHIQ significantly reduced mechanical allodynia and thermal hyperalgesia. These effects were comparable to standard analgesics like gabapentin . The mechanisms underlying these effects may involve modulation of neurotransmitter systems, particularly serotonin and dopamine pathways .

Cytotoxic Activity

In terms of cytotoxicity, 4-MeTHIQ derivatives have shown potential against various cancer cell lines. A study utilizing quantitative structure–activity relationship (QSAR) analysis revealed that the cytotoxicity of these compounds correlates with their molecular size and hydrophobicity . This suggests that structural modifications can enhance their anticancer efficacy.

The biological activities of 4-MeTHIQ can be attributed to several mechanisms:

  • Dopaminergic Modulation : 4-MeTHIQ appears to regulate dopamine levels in the brain, which is crucial for its neuroprotective effects .
  • Antioxidant Activity : The compound may exert antioxidant effects by reducing oxidative stress in neuronal cells, contributing to its protective role against neurodegeneration .
  • Calcium Channel Inhibition : Some studies suggest that 4-MeTHIQ inhibits calcium influx in neurons, which could be beneficial in preventing excitotoxicity associated with neurodegenerative diseases .

Case Studies and Research Findings

  • Neuroprotection Against MPTP-Induced Toxicity :
    • In a study by Antkiewicz-Michaluk et al., it was found that administration of 4-MeTHIQ prior to MPTP exposure significantly mitigated the behavioral deficits typically observed in Parkinson's disease models .
  • Analgesic Effects in Diabetic Neuropathy :
    • Patsenka and Antkiewicz-Michaluk demonstrated that acute treatment with 4-MeTHIQ effectively reversed alterations in neurotransmitter levels associated with diabetic neuropathy .
  • Cytotoxicity Studies :
    • A QSAR analysis highlighted the relationship between the structural characteristics of various THIQ derivatives and their cytotoxic effects on cancer cell lines, indicating that modifications could enhance therapeutic potential .

Summary Table of Biological Activities

Biological ActivityEffect/OutcomeReference
NeuroprotectionInhibits MPTP-induced toxicity
AntinociceptiveReduces mechanical allodynia
CytotoxicityInduces cell death in cancer cell lines
Dopaminergic modulationRegulates dopamine levels

Propiedades

IUPAC Name

4-methyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-5,8,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIPIAJYKZMIPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60548079
Record name 4-Methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110841-71-9
Record name 4-Methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1,2,3,4-tetrahydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
4-Methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
4-Methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
4-Methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
4-Methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
4-Methyl-1,2,3,4-tetrahydroisoquinoline
Customer
Q & A

Q1: What is the conformational preference of 4-Methyl-1,2,3,4-tetrahydroisoquinoline and how does it compare to other methylated isomers?

A1: Research using NMR coupling constants and molecular mechanics calculations [] reveals that this compound exhibits a slight preference for the conformation where the 4-methyl group occupies the pseudoaxial position. This is in contrast to 3-Methyl-1,2,3,4-tetrahydroisoquinoline, which strongly favors the conformation with the 3-methyl group in the pseudoequatorial position. The difference in conformational preference is attributed to the absence of a syn-axial interaction with the nitrogen lone pair in the case of the 4-methyl isomer. The conformational equilibrium of these compounds influences their reactivity and interactions with other molecules.

Q2: How does the presence of the methyl group at the 4-position of the tetrahydroisoquinoline ring affect the energy difference between the axial and equatorial conformers?

A2: The study by L. M. Alexandru [] demonstrated that the introduction of a methyl group at the 4-position of the tetrahydroisoquinoline ring results in a relatively small energy difference between the axial and equatorial conformers. The free energy difference (ΔG°) between these conformers was experimentally determined to be -0.32 kcal/mol, suggesting a slight preference for the axial conformer. This observation is further supported by molecular mechanics calculations (MMP2(85)), which predicted a ΔG° of -0.22 kcal/mol. These findings highlight the subtle influence of the methyl substituent on the conformational equilibrium of the tetrahydroisoquinoline ring system.

Q3: Has this compound been identified in natural sources, and if so, what methods were used for its isolation and characterization?

A3: Yes, research suggests that this compound is a potential alkaloid constituent of Swietenia mahagoni Jacq seeds []. The study utilized a multi-step process involving methanol and acetic acid extraction, followed by chromatographic techniques (thin-layer and column chromatography) for isolation. Structure elucidation was achieved through spectroscopic analysis, employing UV, FTIR, 1H NMR, and 13C NMR spectroscopy []. The study highlights the presence of this specific tetrahydroisoquinoline derivative within a complex natural matrix.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.